

Synthesis of Liriodenine methiodide from Liriodenine protocol

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Compound of Interest

Compound Name: *Liriodenine methiodide*

Cat. No.: *B1674871*

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Application Note: Synthesis of Liriodenine Methiodide

Introduction

Liriodenine, a naturally occurring aporphine alkaloid, has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties. To further investigate its therapeutic potential and structure-activity relationships, derivatives of Liriodenine are often synthesized. **Liriodenine methiodide**, a quaternary ammonium salt of Liriodenine, is one such derivative that has been evaluated for its biological activities.^{[1][2]} This document provides a detailed protocol for the synthesis of **Liriodenine methiodide** from Liriodenine via N-methylation using methyl iodide.

Materials and Methods

The synthesis of **Liriodenine methiodide** is achieved through the quaternization of the nitrogen atom in the Liriodenine structure using an excess of methyl iodide. This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the nitrogen atom of Liriodenine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as the leaving group.

Experimental Protocol

1. Reagents and Materials:

- Liriodenine
- Methyl iodide (Iodomethane)[[3](#)]
- Anhydrous acetone (or a similar inert solvent such as Dimethylformamide)
- Dichloromethane
- Methanol
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Filtration apparatus (e.g., Büchner funnel)
- Glassware for recrystallization

2. Reaction Procedure:

- In a clean, dry round-bottom flask, dissolve Liriodenine in a minimal amount of anhydrous acetone.
- To this solution, add a molar excess of methyl iodide (typically 3-5 equivalents).
- The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Liriodenine spot. Gentle heating under reflux may be applied to accelerate the reaction if necessary.

- As the reaction proceeds, the product, **Liriodenine methiodide**, may precipitate out of the solution as a solid.
- Upon completion of the reaction, the mixture is cooled to room temperature.

3. Isolation and Purification:

- The precipitated product is collected by vacuum filtration.
- The collected solid is washed with cold acetone to remove any unreacted starting materials and impurities.
- For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of dichloromethane and methanol.
- The purified crystals of **Liriodenine methiodide** are dried under vacuum.

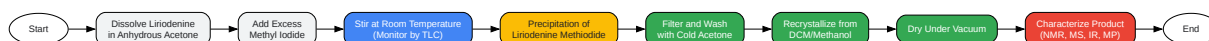
4. Characterization: The structure and purity of the synthesized **Liriodenine methiodide** can be confirmed by various analytical techniques, including:

- Melting Point Determination: To check for the purity of the product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR and ^{13}C NMR): To confirm the addition of the methyl group to the nitrogen atom.
- Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[2]
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Quantitative Data

Parameter	Liriodenine (Starting Material)	Liriodenine Methiodide (Product)	Reference
Molecular Formula	C ₁₇ H ₉ NO ₃	C ₁₈ H ₁₂ INO ₃	[2]
Molecular Weight	275.25 g/mol	417.20 g/mol	[2]
Appearance	Yellow crystalline solid	-	
Melting Point	282 °C	-	
Yield	-	-	

Experimental Workflow Diagram

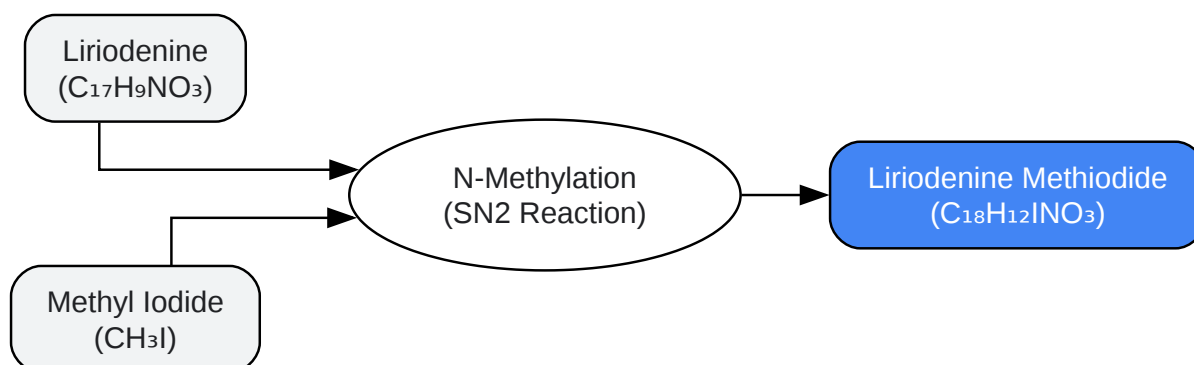


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Caption: Workflow for the synthesis of **Liriodenine methiodide**.

Signaling Pathway (Illustrative)

While this is a chemical synthesis and not a biological signaling pathway, a reaction diagram can be represented to illustrate the chemical transformation.



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Caption: Chemical transformation of Liriodenine to **Liriodenine methiodide**.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of **Liriodenine methiodide** from Liriodenine. This synthetic route allows for the production of this derivative for further biological evaluation and drug development studies. The characterization of the final product is crucial to ensure its purity and confirm the successful methylation.

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